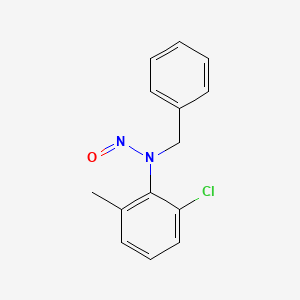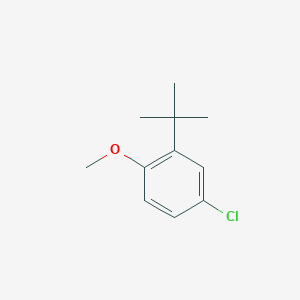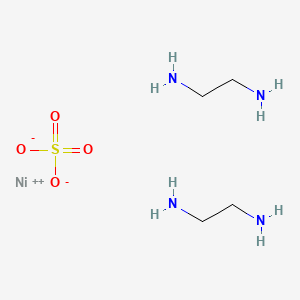
Bis(ethane-1,2-diamine)nickel(2+) sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(ethane-1,2-diamine)nickel(2+) sulphate is a coordination compound consisting of a nickel ion coordinated to two ethane-1,2-diamine ligands, with sulphate as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(ethane-1,2-diamine)nickel(2+) sulphate typically involves the reaction of nickel(2+) sulphate with ethane-1,2-diamine in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in reactors, followed by purification steps such as crystallization or filtration to obtain the pure compound. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nickel ion is oxidized to a higher oxidation state.
Reduction: The compound can also participate in reduction reactions, where the nickel ion is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the ethane-1,2-diamine ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by the addition of other ligands such as ammonia or phosphines.
Major Products:
Oxidation: Nickel(3+) complexes.
Reduction: Nickel(0) or nickel(1+) complexes.
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
Chemistry: Bis(ethane-1,2-diamine)nickel(2+) sulphate is used as a precursor in the synthesis of other nickel complexes and as a catalyst in various chemical reactions, including hydrogenation and polymerization.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules and its role in enzyme mimetics.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of metal-based drugs for the treatment of diseases such as cancer.
Industry: In industrial applications, this compound is used in electroplating processes and as a catalyst in the production of fine chemicals.
Mécanisme D'action
The mechanism by which bis(ethane-1,2-diamine)nickel(2+) sulphate exerts its effects involves the coordination of the nickel ion to various substrates, facilitating catalytic reactions. The ethane-1,2-diamine ligands stabilize the nickel ion and enhance its reactivity. Molecular targets include organic molecules and biomolecules, where the nickel ion can participate in redox reactions and coordinate to functional groups.
Comparaison Avec Des Composés Similaires
Bis(ethane-1,2-diamine)copper(2+) sulphate: Similar coordination structure but with copper instead of nickel.
Bis(ethane-1,2-diamine)zinc(2+) sulphate: Zinc-based analogue with different reactivity.
Bis(ethane-1,2-diamine)cobalt(2+) sulphate: Cobalt-based compound with distinct catalytic properties.
Uniqueness: Bis(ethane-1,2-diamine)nickel(2+) sulphate is unique due to the specific electronic configuration and reactivity of the nickel ion, which imparts distinct catalytic and coordination properties compared to its analogues. The stability and versatility of this compound make it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
21264-77-7 |
|---|---|
Formule moléculaire |
C4H16N4NiO4S |
Poids moléculaire |
274.96 g/mol |
Nom IUPAC |
ethane-1,2-diamine;nickel(2+);sulfate |
InChI |
InChI=1S/2C2H8N2.Ni.H2O4S/c2*3-1-2-4;;1-5(2,3)4/h2*1-4H2;;(H2,1,2,3,4)/q;;+2;/p-2 |
Clé InChI |
XEJNUGBHFXJVEF-UHFFFAOYSA-L |
SMILES canonique |
C(CN)N.C(CN)N.[O-]S(=O)(=O)[O-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


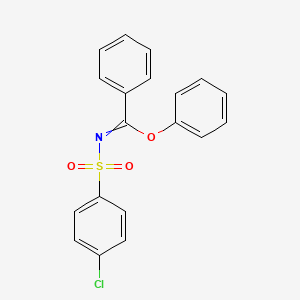
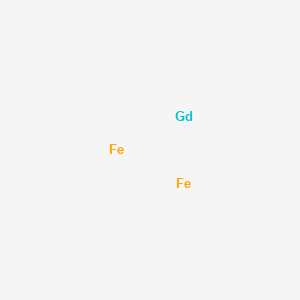
silane](/img/structure/B14719157.png)
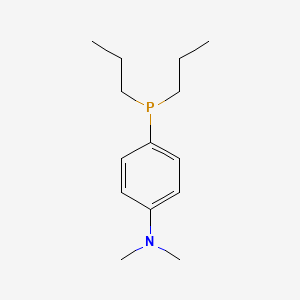
![4H-Naphtho[1,2-b]thiopyran-4-one](/img/structure/B14719171.png)
![1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one](/img/structure/B14719172.png)



![methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate](/img/structure/B14719187.png)
![Tricyclo[1.1.0.0~2,4~]tetraazane](/img/structure/B14719193.png)

